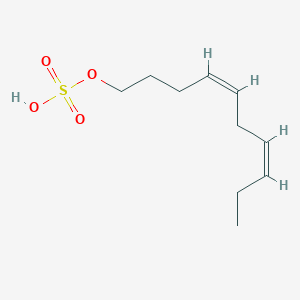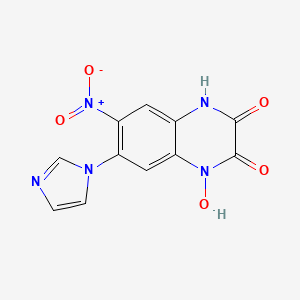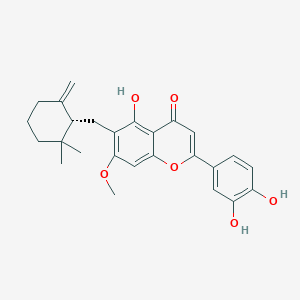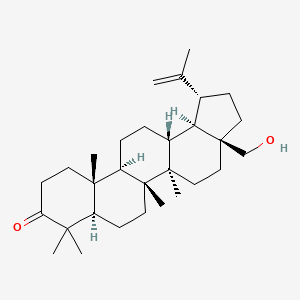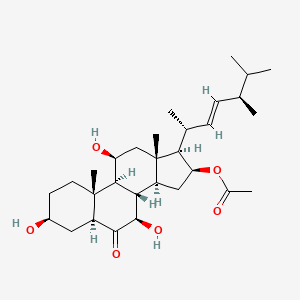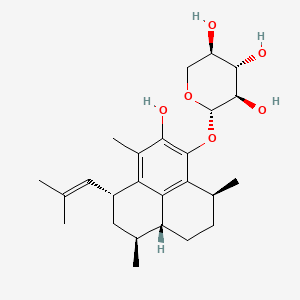
pseudopterosin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
pseudopterosin A is a natural product found in Antillogorgia elisabethae and Pseudopterogorgia with data available.
Applications De Recherche Scientifique
Cancer Research
Pseudopterosin A has been investigated for its effects on cancer cells, particularly in the context of triple-negative breast cancer (TNBC). It inhibits the proliferation of TNBC cells and invasion in 3D tumor spheroids, potentially offering a novel approach to TNBC therapy. These effects are mediated through the agonizing of the glucocorticoid receptor alpha (GRα), indicating a specific molecular pathway of action (Sperlich & Teusch, 2018).
Wound Healing and Anti-Inflammatory Effects
Pseudopterosins are noted for their significant anti-inflammatory and wound healing properties. They inhibit inflammatory responses in various animal models and have been used effectively in promoting wound healing, particularly at donor sites for patients undergoing autologous tissue transplants. The molecular mechanism involves the action on a G protein or G protein-coupled receptor, with specific pseudopterosins binding to adenosine receptors (Moya & Jacobs, 2008).
Neuromodulatory Properties
Pseudopterosin A has been explored for its neuromodulatory properties, especially in the context of protecting synaptic function during oxidative stress. Using Drosophila melanogaster as a model, it was demonstrated that PsA can mitigate the effects of oxidative stress on synaptic transmission, suggesting potential applications in neurological disorders (Caplan et al., 2016).
Dermatological Applications
Pseudopterosins have also been recognized for their application in treating inflammatory cutaneous disorders, including acne vulgaris. Their analgesic, anti-inflammatory, and wound healing properties make them potential candidates for managing such conditions (Onumah, 2013).
Antimicrobial Activity
Pseudopterosin A and related compounds have shown notable antimicrobial activity against a range of pathogens, including Mycobacterium tuberculosis. They offer a balance of effective antimicrobial action with minimal cytotoxicity, making them valuable candidates for developing new antimicrobial agents (McCulloch et al., 2012).
Propriétés
Numéro CAS |
104855-20-1 |
|---|---|
Nom du produit |
pseudopterosin A |
Formule moléculaire |
C25H36O6 |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
(2S,3R,4S,5R)-2-[[(4R,6S,6aR,9S)-2-hydroxy-3,6,9-trimethyl-4-(2-methylprop-1-enyl)-5,6,6a,7,8,9-hexahydro-4H-phenalen-1-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C25H36O6/c1-11(2)8-15-9-13(4)16-7-6-12(3)18-20(16)19(15)14(5)21(27)24(18)31-25-23(29)22(28)17(26)10-30-25/h8,12-13,15-17,22-23,25-29H,6-7,9-10H2,1-5H3/t12-,13-,15-,16+,17+,22-,23+,25-/m0/s1 |
Clé InChI |
DBGVVIGAVAIWRU-GYGPFBJXSA-N |
SMILES isomérique |
C[C@H]1CC[C@@H]2[C@H](C[C@@H](C3=C(C(=C(C1=C23)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O)C)C=C(C)C)C |
SMILES |
CC1CCC2C(CC(C3=C(C(=C(C1=C23)OC4C(C(C(CO4)O)O)O)O)C)C=C(C)C)C |
SMILES canonique |
CC1CCC2C(CC(C3=C(C(=C(C1=C23)OC4C(C(C(CO4)O)O)O)O)C)C=C(C)C)C |
Synonymes |
OAS-1000 pseudopterosin A pseudopterosin B pseudopterosin C pseudopterosin D pseudopterosin E pseudopterosins |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S,6S)-1,4-Diacetoxy-3-[(Z)-acetoxymethylene]-7-methylene-11-methyl-1,10-dodecadien-8-yn-6-ol](/img/structure/B1248008.png)


![N,N-Diethyl-4-[(8-phenethyl-8-aza-bicyclo[3.2.1]oct-3-ylidene)-phenyl-methyl]-benzamide](/img/structure/B1248012.png)
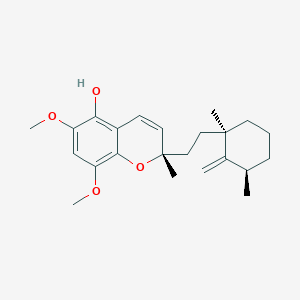
![N-[1-[(2R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide](/img/structure/B1248015.png)
